Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of an epoxide group (oxiran-2-ylmethyl) attached to a cyclohexane ring, which also bears a hydroxy group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Ammonia or primary amines in ethanol at reflux conditions.
Major Products Formed
Oxidation: Ethyl 4-oxo-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate
Reduction: Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-methanol
Substitution: Ethyl 4-hydroxy-4-(2-aminoethyl)cyclohexane-1-carboxylate
Scientific Research Applications
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and other cellular processes. The hydroxy and ester groups also contribute to its reactivity and interactions with biological systems.
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the epoxide group, making it less reactive.
Ethyl 4-oxo-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties.
Ethyl 4-hydroxy-4-(2-aminoethyl)cyclohexane-1-carboxylate:
This compound is unique due to the presence of both a hydroxy group and an epoxide group on the cyclohexane ring, which provides a combination of reactivity and versatility in chemical reactions and applications.
Biological Activity
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate (CAS No. 2126163-17-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₂H₂₀O₄
- Molecular Weight : 228.28 g/mol
- CAS Number : 2126163-17-3
The compound features an epoxide group (oxirane), which is known for its reactivity and potential biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, hybrid molecules incorporating epoxide functionalities have shown significant cytotoxic effects against various cancer cell lines.
Mechanism of Action :
- Induction of Apoptosis : Compounds with similar structures have been found to induce apoptosis in cancer cells, primarily through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2.
- Antioxidant Properties : These compounds often exhibit antioxidant activity, which can protect normal cells from oxidative stress induced by cancer therapies.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Study 1: In Vivo Antitumor Efficacy
A study investigated the effects of a structurally related compound on Ehrlich Ascites Carcinoma (EAC) in mice. The results demonstrated:
- Tumor Cell Viability : A significant reduction (up to 100%) in tumor cell viability was observed in treated groups compared to controls.
- Histopathological Analysis : Examination of liver and kidney tissues indicated no significant damage, suggesting that the compound is well-tolerated at therapeutic doses.
This study underscores the potential of similar compounds in developing effective chemotherapeutic agents.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various cancer-related targets:
Target Protein | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
3HB5 Oxidoreductase | -9.5 | Strong interaction observed |
DRAK1 | -8.7 | Moderate binding affinity |
FLT3 Kinase | -7.9 | Potential for inhibition |
These findings suggest that the compound may effectively target key proteins involved in cancer progression.
Research Findings Summary
The literature indicates that this compound possesses promising biological activities, particularly in oncology. Its ability to induce apoptosis, act as an antioxidant, and inhibit tumor growth positions it as a candidate for further research and development.
Properties
IUPAC Name |
ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-15-11(13)9-3-5-12(14,6-4-9)7-10-8-16-10/h9-10,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHBZSACFVUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CC2CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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